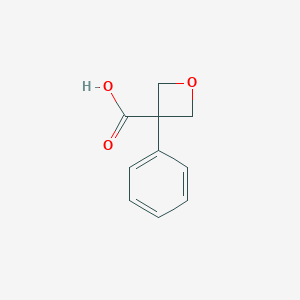

3-Phenyloxetane-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMJGOIQQFWNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-phenyloxetane-3-carboxylic acid: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phenyloxetane-3-carboxylic acid is a heterocyclic compound of growing interest in medicinal chemistry, particularly as a scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and its relevant biological context, with a focus on its role as a potential modulator of the glucagon-like peptide-1 (GLP-1) receptor. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities incorporating the oxetane motif.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | Multiple Sources |

| Molecular Weight | 178.18 g/mol | Multiple Sources |

| Calculated logP | 1.03920 | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

Note on Stability: A critical consideration for oxetane-carboxylic acids is their potential for instability. Studies on related compounds have shown that they can undergo isomerization to form lactones, particularly when subjected to heat. This chemical property should be taken into account during synthesis, purification, and storage of 3-phenyloxetane-3-carboxylic acid to prevent degradation and the formation of impurities.

Experimental Protocols: Synthesis of 3-phenyloxetane-3-carboxylic acid

While a specific, detailed experimental protocol for the synthesis of 3-phenyloxetane-3-carboxylic acid is not extensively documented, a plausible and efficient two-step method can be extrapolated from the synthesis of other 3-aryl-oxetane-3-carboxylic acids. This approach involves a Friedel-Crafts alkylation followed by an oxidative cleavage of a furan ring.

General Synthetic Workflow

The proposed synthesis begins with the reaction of a suitable furan precursor with oxetan-3-one in a Friedel-Crafts type reaction, followed by oxidative cleavage of the furan ring to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of 3-phenyloxetane-3-carboxylic acid.

Detailed Methodology

Step 1: Synthesis of 3-(Furan-2-yl)-3-phenyloxetane (Friedel-Crafts Alkylation)

-

Materials: Furan, oxetan-3-one, a Lewis acid catalyst (e.g., indium(III) trifluoromethanesulfonate - In(OTf)₃), and an anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of furan in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.

-

Cool the mixture to a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction exothermicity.

-

Slowly add oxetan-3-one to the reaction mixture.

-

Allow the reaction to stir at the reduced temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-(furan-2-yl)-3-phenyloxetane intermediate.

-

Step 2: Synthesis of 3-phenyloxetane-3-carboxylic acid (Oxidative Cleavage)

-

Materials: 3-(Furan-2-yl)-3-phenyloxetane, an oxidizing agent (e.g., ruthenium(VIII) oxide - RuO₄, which can be generated in situ from a ruthenium precursor like RuCl₃ with an oxidant such as sodium periodate), and a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

-

Procedure:

-

Dissolve the 3-(furan-2-yl)-3-phenyloxetane intermediate in the solvent system.

-

Add the ruthenium precursor followed by the oxidant portion-wise at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm.

-

Stir the reaction mixture vigorously until the starting material is consumed, as indicated by TLC.

-

Quench the reaction by adding a reducing agent (e.g., isopropanol) to consume any excess oxidant.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude carboxylic acid by recrystallization or column chromatography to obtain the final product, 3-phenyloxetane-3-carboxylic acid.

-

Biological Context: A Scaffold for GLP-1 Receptor Agonists

Derivatives of 3-phenyloxetane have emerged as promising scaffolds in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist, such as a derivative of 3-phenyloxetane-3-carboxylic acid, initiates a downstream signaling cascade primarily through the Gαs subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic β-cells.

Caption: GLP-1 receptor signaling cascade initiated by an agonist.

The 3-phenyloxetane-3-carboxylic acid scaffold provides a unique three-dimensional structure that can be functionalized to optimize binding to the GLP-1 receptor, thereby modulating its activity. The carboxylic acid moiety, in particular, can serve as a key interaction point within the receptor's binding pocket or as a handle for further chemical modifications to improve pharmacokinetic and pharmacodynamic properties.

Conclusion

3-phenyloxetane-3-carboxylic acid represents a valuable building block for the design of novel therapeutic agents. While a comprehensive experimental characterization of its physicochemical properties is still needed, its potential as a core scaffold for GLP-1 receptor agonists highlights its significance in modern medicinal chemistry. The synthetic strategies and biological context provided in this guide offer a solid foundation for researchers to further explore the potential of this and related oxetane-containing molecules in drug discovery programs. Careful consideration of the inherent stability of the oxetane-carboxylic acid moiety is paramount for successful research and development efforts.

An In-depth Technical Guide to 3-Phenyloxetane-3-carboxylic Acid (CAS: 114012-42-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data, potential biological activity, and synthetic considerations for 3-phenyloxetane-3-carboxylic acid. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of oxetane-containing compounds.

Core Chemical Data

3-Phenyloxetane-3-carboxylic acid is a heterocyclic compound featuring a four-membered oxetane ring substituted with both a phenyl group and a carboxylic acid at the 3-position. This structure imparts unique physicochemical properties that are of increasing interest in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 114012-42-9 | |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |

| Molecular Weight | 178.18 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2(COC2)C(=O)O | [1] |

| InChI Key | WOMJGOIQQFWNKL-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3][4] |

Spectroscopic Data Summary

While specific spectra for CAS number 114012-42-9 are not publicly available in the immediate search results, the expected spectroscopic characteristics can be inferred from the known properties of carboxylic acids and oxetanes.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The protons of the phenyl group would resonate in the aromatic region (around 7-8 ppm), and the methylene protons of the oxetane ring would likely appear as multiplets in the upfield region. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm. The carbons of the phenyl group would appear between 125-150 ppm, and the carbons of the oxetane ring would be found further upfield. |

| Infrared (IR) | A broad O-H stretching band from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretching absorption for the carbonyl group should be present around 1700-1725 cm⁻¹. |

Potential Biological Activity and Signaling Pathway

Recent research has highlighted the potential of 3-phenyloxetane derivatives as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).[5][6] GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[7][8][9] Agonism of this receptor leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite.[10][11]

A notable example is the derivative, compound 14 (DD202-114) , which has been identified as a potent and selective GLP-1R agonist.[5][6] This suggests that the 3-phenyloxetane-3-carboxylic acid scaffold is a promising starting point for the design of novel therapeutics targeting the GLP-1R signaling pathway.

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a 3-phenyloxetane derivative, to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events. This signaling pathway is primarily mediated by the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote the exocytosis of insulin-containing granules.

GLP-1 Receptor signaling cascade initiated by an agonist.

Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 3-phenyloxetane-3-carboxylic acid based on established methodologies for similar compounds.

A potential synthetic pathway to the target compound.

General Protocol for NMR Analysis

For the characterization of a synthesized sample of 3-phenyloxetane-3-carboxylic acid, the following general NMR protocol would be applicable.

-

Sample Preparation : Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy : Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts of all signals in both spectra based on known values for similar functional groups and 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Conclusion

3-Phenyloxetane-3-carboxylic acid represents a valuable chemical scaffold with promising applications in drug discovery, particularly in the development of therapeutics for metabolic disorders. Its derivatives have demonstrated potent agonistic activity at the GLP-1 receptor, a key target in the management of type 2 diabetes and obesity. Further investigation into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. appchemical.com [appchemical.com]

- 2. 3-phenyloxetane-3-carboxylic acid | CAS#:114012-42-9 | Chemsrc [chemsrc.com]

- 3. 114012-42-9|3-Phenyloxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scribd.com [scribd.com]

- 6. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding The GLP-1 Receptor Signaling Pathway [copyright-certificate.byu.edu]

The Oxetane Scaffold: A Modern Tool for Optimizing Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane scaffold, a four-membered cyclic ether, has emerged from a niche curiosity to a powerful and versatile tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a compelling solution to many of the challenges faced in drug discovery, including poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This technical guide provides a comprehensive overview of the role of oxetanes in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Oxetane Advantage: A Bioisosteric Powerhouse

A primary application of the oxetane ring is as a bioisostere for common functional groups, enabling medicinal chemists to modulate molecular properties while maintaining or even enhancing biological activity.[1][3]

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[2] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly boost aqueous solubility.[5][6]

-

Carbonyl Group Replacement: As a carbonyl surrogate, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[3][7] This substitution can lead to improved metabolic stability and increased three-dimensionality of the molecule.[8][9]

-

Amide and Benzamide Isosteres: Aryl amino-oxetanes are being explored as promising bioisosteres of benzamides, a common pharmacophore in approved drugs. This replacement can enhance aqueous solubility and metabolic stability while preserving favorable pharmacokinetic properties.[2]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane ring can have a profound and often predictable impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Aqueous Solubility: The replacement of a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, with reported improvements ranging from 4-fold to over 4000-fold, depending on the molecular context.[5][6][10] This is a critical advantage for improving the oral bioavailability of drug candidates.

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[4] This reduction in LogD can be beneficial for minimizing off-target toxicity and improving overall drug-like properties.

-

Metabolic Stability: The oxetane ring is generally robust and can be employed to block sites of metabolic oxidation.[11] Its incorporation can shield metabolically vulnerable positions, thereby increasing the metabolic stability of a drug candidate.[12] Studies have shown that replacing a gem-dimethyl group or a carbonyl group with an oxetane can lead to a significant decrease in intrinsic clearance (CLint).[4][12]

-

Basicity (pKa) Modulation: The potent electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines. An oxetane positioned alpha to an amine can decrease its pKa by approximately 2.7 units.[13][14] This provides a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4]

Quantitative Data Presentation

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the significant impact of incorporating an oxetane moiety on key drug-like properties.

Table 1: Impact of Oxetane as a gem-Dimethyl Isostere on Physicochemical Properties

| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |

| Compound A | Oxetane-A | Aqueous Solubility | Low | High | 4 to >4000-fold increase | [5][6] |

| Compound B | Oxetane-B | Metabolic Stability (CLint in HLM) | High | Low | Significant Decrease | [12] |

| Compound C | Oxetane-C | Lipophilicity (LogD) | High | Lower | Decrease | [4] |

Table 2: Impact of Oxetane as a Carbonyl Isostere on Physicochemical Properties

| Parent Compound (with Carbonyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |

| Compound D | Oxetane-D | Metabolic Stability (CLint in HLM) | Moderate | Low | 2 to 10-fold decrease | [4] |

| Compound E | Oxetane-E | Aqueous Solubility | Moderate | Higher | Increase | [8] |

Table 3: Modulation of Amine Basicity by a Proximal Oxetane Ring

| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference | Reference |

| α-substituted amine | Oxetane-α-amine | pKa | ~10.0 | ~7.3 | -2.7 | [13][14] |

| β-substituted amine | Oxetane-β-amine | pKa | ~10.0 | ~8.1 | -1.9 | [13] |

| γ-substituted amine | Oxetane-γ-amine | pKa | ~10.0 | ~9.3 | -0.7 | [13] |

| δ-substituted amine | Oxetane-δ-amine | pKa | ~10.0 | ~9.7 | -0.3 | [13] |

Oxetane-Containing Drugs and Clinical Candidates

The utility of the oxetane motif is validated by its presence in several successful therapeutic agents and promising clinical candidates.

Table 4: Examples of Oxetane-Containing Drugs and Clinical Candidates

| Compound Name | Status | Therapeutic Area | Target | Rationale for Oxetane | Reference |

| Paclitaxel (Taxol®) | Approved | Oncology | Tubulin | Part of the natural product core structure, contributes to binding affinity. | [1] |

| Docetaxel (Taxotere®) | Approved | Oncology | Tubulin | Semisynthetic analog of Paclitaxel. | |

| Cabazitaxel (Jevtana®) | Approved | Oncology | Tubulin | Semisynthetic analog of Paclitaxel. | |

| Orlistat (Xenical®) | Approved | Obesity | Pancreatic Lipase | Part of the natural product core structure. | |

| Fenebrutinib | Phase III | Autoimmune Disorders | Bruton's Tyrosine Kinase (BTK) | Improved physicochemical properties. | [1] |

| Ziresovir | Phase III | Infectious Disease | Respiratory Syncytial Virus (RSV) Fusion Protein | Improved potency and pharmacokinetic profile. | [1] |

| Danuglipron | Clinical | Metabolic Disorders | Glucagon-like peptide-1 receptor (GLP-1R) | Improved oral bioavailability and potency. | [15] |

| Lanraplenib | Clinical | Autoimmune Disorders | Spleen Tyrosine Kinase (Syk) | Improved pharmacokinetic properties for once-daily dosing. | [16] |

| GDC-0349 | Clinical | Oncology | PI3K/mTOR | Reduced pKa and hERG inhibition, improved plasma clearance. | [17] |

| PF-06821497 | Clinical | Oncology | Enhancer of zeste homolog 2 (EZH2) | Improved metabolic stability and solubility. | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which oxetane-containing drugs operate is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the synthesis and evaluation of oxetane-containing compounds.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for the synthesis of a key oxetane building block and representative biological assays.

Synthesis of Oxetan-3-one

Oxetan-3-one is a versatile and widely used building block for the synthesis of more complex oxetane-containing molecules.[18] One efficient method for its preparation is the gold-catalyzed cyclization of propargyl alcohol.[19][20]

Materials:

-

Propargyl alcohol

-

Gold(I) catalyst (e.g., IPrAuNTf2)

-

Oxidant (e.g., 4-acetylpyridine N-oxide)

-

Solvent (e.g., Dichloromethane)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

To a solution of propargyl alcohol in dichloromethane, add the gold(I) catalyst and the oxidant.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford oxetan-3-one.

In Vitro BTK Kinase Activity Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against Bruton's tyrosine kinase (BTK) using a luminescence-based assay that measures ADP production.[21][22]

Materials:

-

Recombinant human BTK enzyme

-

BTK kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound (e.g., Fenebrutinib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the BTK enzyme in kinase buffer to each well.

-

Add the diluted test compound or DMSO (for control) to the respective wells and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP in kinase buffer.

-

Incubate for a specified time (e.g., 120 minutes) at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

RSV Fusion Assay

This protocol outlines a cell-based assay to measure the inhibition of respiratory syncytial virus (RSV) fusion, a critical step in viral entry.[1][7]

Materials:

-

HEp-2 cells (or other susceptible cell line)

-

RSV (e.g., A2 strain)

-

Cell culture medium and supplements

-

Test compound (e.g., Ziresovir) dissolved in DMSO

-

Reagents for quantifying cell fusion (e.g., a reporter gene assay or immunofluorescence staining for syncytia formation)

Procedure:

-

Seed HEp-2 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or DMSO (for control) for a specified time (e.g., 1 hour).

-

Infect the cells with RSV at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for a period sufficient for syncytia formation or reporter gene expression to occur (e.g., 24-48 hours).

-

Quantify the extent of cell fusion. For syncytia quantification, cells can be fixed, stained (e.g., with crystal violet), and the number and size of multinucleated cells can be counted under a microscope. For reporter gene assays, cell lysates can be prepared and the reporter activity measured.

-

Calculate the percent inhibition of fusion for each compound concentration and determine the EC50 value.

Conclusion

The oxetane scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to predictably and favorably modulate key physicochemical and pharmacokinetic properties has been demonstrated in numerous drug discovery programs, leading to the development of several clinical candidates and approved drugs. The strategic application of oxetanes as bioisosteric replacements for metabolically labile or lipophilic groups offers a powerful approach to overcoming common hurdles in lead optimization. As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, the prevalence and impact of this unique scaffold in the next generation of therapeutics are set to expand even further.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reactionbiology.com [reactionbiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. promega.com [promega.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

3-Phenyloxetane-3-carboxylic Acid: A Technical Guide to a Novel Carboxylic Acid Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylic acid moiety is a ubiquitous pharmacophore, vital for the biological activity of numerous drugs. However, its inherent physicochemical properties, such as high polarity, metabolic liability (e.g., acyl glucuronide formation), and poor cell membrane permeability, often pose significant challenges in drug development.[1][2][3] Bioisosteric replacement of the carboxylic acid group is a well-established strategy to mitigate these drawbacks while retaining or even enhancing therapeutic efficacy.[4][5] This technical guide provides an in-depth exploration of 3-phenyloxetane-3-carboxylic acid as a promising, non-classical bioisostere for the carboxylic acid functional group. We will delve into its physicochemical properties, relevant biological contexts, and detailed experimental protocols for its synthesis and evaluation.

The Rationale for Carboxylic Acid Bioisosteres

Carboxylic acids are prevalent in pharmaceuticals due to their ability to form strong hydrogen bonds and ionic interactions with biological targets.[3][6] At physiological pH, they are typically ionized to the carboxylate form, which enhances aqueous solubility but can also lead to several undesirable characteristics:

-

Limited Membrane Permeability: The negative charge hinders passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier.[1][7]

-

Metabolic Instability: Carboxylic acids are susceptible to metabolism, particularly through the formation of acyl glucuronides. These metabolites can be reactive and have been implicated in idiosyncratic drug toxicity.[3][8]

-

Poor Oral Bioavailability: The combination of high polarity and first-pass metabolism can lead to low oral bioavailability.[9]

-

Toxicity: The acidic nature of the group can contribute to local irritation and other toxic effects.[5]

Bioisosteres are functional groups or molecules that possess similar physicochemical and steric properties, leading to comparable biological activity.[4] The goal of employing a bioisostere for a carboxylic acid is to maintain the crucial interactions with the target protein while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile of the drug candidate.[5]

3-Phenyloxetane-3-carboxylic Acid: A Profile

The oxetane ring has gained significant traction in medicinal chemistry as a versatile building block.[10][11] Its incorporation into molecules has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of the compound.[12][13] The 3-phenyloxetane-3-carboxylic acid moiety presents a unique scaffold that can be considered a bioisosteric replacement for a phenylacetic acid or related aryl carboxylic acid group.

Physicochemical Properties

Quantitative experimental data for 3-phenyloxetane-3-carboxylic acid is not extensively available in the public domain. However, we can compile its known properties and compare them with a representative carboxylic acid, phenylacetic acid.

| Property | 3-Phenyloxetane-3-carboxylic acid | Phenylacetic Acid (Representative) | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | C₈H₈O₂ | [14][15] |

| Molecular Weight | 178.18 g/mol | 136.15 g/mol | [14][15] |

| Calculated LogP | 1.039 | 1.41 | [14] |

| pKa | Data not available | ~4.31 | [16] |

| Aqueous Solubility | Data not available | 24.1 g/L at 25°C |

Note: LogP and pKa values can vary depending on the experimental or computational method used.

A Case Study: Oxetan-3-ol as a Bioisostere for Ibuprofen

To better understand the potential advantages of an oxetane-based bioisostere, we can examine the published data on an oxetan-3-ol analog of the well-known NSAID, ibuprofen.[2][4] While not identical to our core topic, this provides the most direct and relevant quantitative comparison available in the literature.

| Property | Ibuprofen (Carboxylic Acid) | Oxetan-3-ol Ibuprofen Analog | Reference(s) |

| pKa | 4.4 | 13.2 | [2][4] |

| LogD at pH 7.4 | 1.4 | 2.8 | [2][4] |

| PAMPA Permeability (logPapp) | -5.3 | -4.9 | [2][4] |

| COX-1 Inhibition (IC₅₀) | 9 µM | 2 µM | [2][4] |

| COX-2 Inhibition (IC₅₀) | 14 µM | 13 µM | [2][4] |

This case study demonstrates that the replacement of the carboxylic acid with an oxetan-3-ol moiety leads to a significant decrease in acidity (higher pKa), increased lipophilicity at physiological pH (higher logD), and improved membrane permeability.[2][4] Importantly, the biological activity against COX enzymes was retained and, in the case of COX-1, even slightly improved.[2][4] This provides a strong rationale for exploring oxetane-based scaffolds as carboxylic acid bioisosteres.

Biological Context and Potential Applications

While specific biological data for 3-phenyloxetane-3-carboxylic acid is sparse, its structural features suggest potential applications in areas where aryl carboxylic acids are common pharmacophores.

-

GABA Uptake Inhibition: Related N-substituted piperidinecarboxylic acids are potent inhibitors of the γ-aminobutyric acid (GABA) transporter (GAT-1).[17][18] The carboxylic acid is crucial for activity. Replacing it with a bioisostere like 3-phenyloxetane-3-carboxylic acid could modulate potency and improve CNS penetration for potential use in epilepsy and other neurological disorders.[19]

-

Anti-inflammatory Agents: As demonstrated with the ibuprofen analog, the oxetane moiety can successfully replace the carboxylic acid in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][4]

-

Other CNS Targets: The increased lipophilicity and permeability associated with the oxetane bioisostere could be advantageous for targeting other central nervous system receptors and enzymes where a carboxylic acid interaction is important.[10]

Mandatory Visualizations

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of a phenylacetic acid with 3-phenyloxetane-3-carboxylic acid.

Synthetic Workflow

Caption: General workflow for the synthesis of 3-phenyloxetane-3-carboxylic acid.

Biological Evaluation Workflow

Caption: Workflow for the in vitro evaluation of a bioisosteric compound.

Experimental Protocols

Synthesis of 3-Phenyloxetane-3-carboxylic Acid

This protocol is adapted from a general method for the preparation of oxetane-3-carboxylic acids.[18]

-

Materials:

-

3-Phenyl-3-hydroxymethyl-oxetane

-

Palladium on carbon (5% Pd)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Oxygen gas

-

Reaction flask equipped with a stirrer, gas inlet, and temperature control

-

-

Procedure:

-

In a suitable reaction flask, dissolve 3-phenyl-3-hydroxymethyl-oxetane in an aqueous solution of sodium hydroxide (e.g., 1 M).

-

Add the palladium on carbon catalyst to the solution. The amount of catalyst may need to be optimized but can start at 1-5 mol%.

-

Heat the reaction mixture to a temperature between 40°C and 100°C.

-

Introduce a stream of oxygen gas into the reaction mixture while stirring vigorously. Monitor the uptake of oxygen.

-

Continue the reaction until the starting material is consumed, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Carefully acidify the filtrate with hydrochloric acid (e.g., 1 M) until the product precipitates.

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield 3-phenyloxetane-3-carboxylic acid.

-

The product can be further purified by recrystallization if necessary.

-

Determination of pKa and logP

-

pKa Determination (Potentiometric Titration):

-

Accurately weigh and dissolve the compound in a mixture of methanol and water.

-

Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) using a calibrated pH meter to record the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

-

logP Determination (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Mix a known volume of the n-octanol stock solution with an equal volume of water (or a suitable buffer like PBS) in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive membrane permeability.[1][20]

-

Materials:

-

96-well filter plate (donor plate) with a hydrophobic PVDF membrane

-

96-well acceptor plate

-

Lecithin in dodecane solution (e.g., 1% w/v)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Test compound and control compounds (high and low permeability)

-

Plate reader or LC-MS for quantification

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Dilute with PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).

-

Carefully coat the membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lecithin/dodecane solution and allow the solvent to evaporate.

-

Add PBS to the wells of the acceptor plate.

-

Add the test compound solution to the wells of the donor plate.

-

Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

-

Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations, volumes, membrane area, and incubation time.

-

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of COX enzymes.[8][21]

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing necessary co-factors (e.g., hematin, phenol)

-

Test compound and a known COX inhibitor (e.g., ibuprofen, celecoxib)

-

Method for detecting prostaglandin production (e.g., ELISA kit for PGE₂) or oxygen consumption.

-

-

Procedure:

-

Prepare various concentrations of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

-

In a microplate, add the reaction buffer, the COX enzyme (COX-1 or COX-2), and the test compound solution. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin (e.g., PGE₂) produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

The strategic replacement of carboxylic acids with bioisosteres is a powerful tool in modern drug discovery. The 3-phenyloxetane-3-carboxylic acid scaffold represents a novel and underexplored option for this purpose. Based on the analysis of related oxetane bioisosteres, this moiety has the potential to improve key pharmacokinetic properties such as membrane permeability and metabolic stability by reducing the acidity of the parent molecule. While further experimental data on the specific physicochemical and biological properties of 3-phenyloxetane-3-carboxylic acid are needed, the foundational principles and the comparative data from analogous systems strongly support its investigation as a valuable component in the medicinal chemist's toolbox for the design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate this and related compounds in their own drug discovery programs.

References

- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cora.ucc.ie [cora.ucc.ie]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. bioivt.com [bioivt.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamscience.com [benthamscience.com]

- 15. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxetane Motif: A Catalyst for Innovation in Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Oxetanes for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool to address common challenges in drug development, including metabolic instability and poor solubility. This technical guide provides a comprehensive overview of the biological activity of substituted oxetanes, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

The Strategic Advantage of Oxetane Incorporation

The strategic incorporation of an oxetane moiety can significantly enhance the pharmacological profile of a drug candidate. Oxetanes are frequently employed as bioisosteres for gem-dimethyl and carbonyl groups. As a substitute for a gem-dimethyl group, the oxetane introduces polarity, which can improve aqueous solubility and disrupt unfavorable lipophilic interactions. When replacing a carbonyl group, the oxetane ring maintains a similar dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation. Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of nearby amines, a crucial tactic for mitigating liabilities such as hERG channel inhibition.

Case Studies in Oxetane-Containing Therapeutics

The versatility of the oxetane scaffold is demonstrated by its presence in a growing number of clinical candidates and approved drugs targeting a wide range of diseases. This guide focuses on four prominent examples: Mevrometostat, Rilzabrutinib, Ziresovir, and GDC-0349, each highlighting a different therapeutic application and mechanism of action.

Mevrometostat: An EZH2 Inhibitor for Oncology

Mevrometostat (PF-06821497) is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often dysregulated in various cancers.[1][2] By inhibiting EZH2, mevrometostat leads to the reactivation of tumor suppressor genes that have been silenced, thereby impeding tumor growth.[1][2]

Quantitative Biological Data for Mevrometostat

| Compound | Target | Assay Type | Ki | IC50 | Cell Line | Reference |

| Mevrometostat | EZH2 (Wild-Type) | Biochemical Assay | <100 pM | - | - | [2] |

| Mevrometostat | EZH2 (Y641N Mutant) | Biochemical Assay | <100 pM | - | - | [2] |

Mechanism of Action: EZH2 Inhibition

Mevrometostat functions by competitively inhibiting the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This inhibition, coupled with the activity of histone demethylases, results in a decrease in the repressive H3K27 methylation mark and the subsequent reactivation of tumor suppressor gene expression.[2]

Rilzabrutinib: A Reversible BTK Inhibitor for Autoimmune Diseases

Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Dysregulation of this pathway is implicated in various autoimmune diseases. Rilzabrutinib's unique mechanism offers potent and sustained inhibition of BTK while minimizing off-target effects.[4]

Quantitative Biological Data for Rilzabrutinib

| Compound | Target | Assay Type | IC50 | Reference |

| Rilzabrutinib | BTK | Biochemical Assay | 1.3 nM | [5][6] |

Mechanism of Action: BTK Signaling Pathway Inhibition

Rilzabrutinib inhibits BTK, which is downstream of the B-cell receptor and Fcγ receptors. This inhibition blocks the activation of PLCγ2 and the subsequent signaling cascade that leads to B-cell proliferation and autoantibody production, as well as macrophage-mediated phagocytosis.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 3. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Oxetanes as Functional Groups in Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a valuable functional group in modern medicinal chemistry.[1] Initially hampered by perceptions of instability and synthetic challenges, the unique physicochemical properties conferred by this strained ring system are now widely recognized as powerful tools for drug designers.[2][3] This guide provides a comprehensive technical overview of the role of oxetanes in drug design, covering their synthesis, impact on molecular properties, and strategic application in drug discovery campaigns.

The strategic incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also enabling the modulation of the basicity of proximal functional groups.[4][5] These attributes have led to the inclusion of oxetanes in numerous clinical candidates and several FDA-approved drugs.[5][6] This document will delve into the core principles of utilizing oxetanes, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to inform their application in drug design programs.

The Strategic Value of Oxetanes in Modulating Physicochemical Properties

The introduction of an oxetane moiety into a drug candidate can profoundly and predictably alter its absorption, distribution, metabolism, and excretion (ADME) properties. This is primarily achieved through its role as a bioisostere for commonly used but often problematic functional groups, such as gem-dimethyl and carbonyl groups.[3][5][6]

Oxetane as a Bioisostere

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the gem-dimethyl group.[4] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly enhance aqueous solubility.[3][4][7]

-

Carbonyl Group Replacement: As a carbonyl surrogate, the oxetane ring maintains a comparable dipole moment and hydrogen-bonding capability but is generally more resistant to metabolic degradation.[3][6][8] This can be particularly advantageous in mitigating metabolic liabilities associated with ketones and amides.[6][9]

-

Morpholine Analogue: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as metabolically robust analogues of morpholine, a common solubilizing group that is often susceptible to oxidative metabolism.[10][11]

Impact on Key Physicochemical Parameters

The electron-withdrawing nature of the oxetane's oxygen atom and its rigid, three-dimensional structure are key to its ability to fine-tune molecular properties.

-

Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl moiety with a polar oxetane can dramatically increase aqueous solubility, with reports of improvements ranging from 4-fold to over 4000-fold depending on the molecular context.[4][7][10] This is a critical factor for improving the oral bioavailability of drug candidates.

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[4] This reduction in LogD can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[6]

-

Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[12] Its incorporation can also redirect metabolism away from cytochrome P450 (CYP450) pathways, potentially reducing the risk of drug-drug interactions.[3]

-

Basicity (pKa) Modulation: The strong inductive effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[6] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4][6] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[2]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the significant impact of incorporating an oxetane moiety on key physicochemical and pharmacological properties.

Table 1: Oxetane as a gem-Dimethyl Bioisostere

| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change / Difference | Reference |

| EZH2 Inhibitor Lead | Mevrometostat (EZH2 Inhibitor) | Aqueous Solubility | Low | High | >4000x | [7][10] |

| EZH2 Inhibitor Lead | Mevrometostat (EZH2 Inhibitor) | LogD | >2.5 | 1.9 | Decrease | [4][6] |

| BACE1 Inhibitor Lead | Oxetane Analog | Metabolic Stability (HLM) | Poor | Improved | - | [5] |

| MMP-13 Inhibitor (Compound 35) | Oxetane Analog (Compound 36) | Aqueous Solubility | Low | Improved | - | [5] |

| MMP-13 Inhibitor (Compound 35) | Oxetane Analog (Compound 36) | Metabolic Stability (HLM) | Low | Significantly Improved | - | [5] |

Table 2: Oxetane as a Carbonyl Bioisostere and Amine Basicity Modifier

| Parent Compound (Amine) | Oxetane-Substituted Amine | Property | Parent pKa | Oxetane pKa | pKa Difference | Reference |

| Piperazine Derivative | Fenebrutinib (BTK Inhibitor) | pKa | 7.8 | 6.3 | -1.5 | [6][9] |

| Piperidine Derivative | GDC-0349 (mTOR Inhibitor) | pKa | 7.6 | 5.0 | -2.6 | [2] |

| Benzoazepine Derivative | Docirbrutinib Analog | pKa | 4.0 | 2.8 | -1.2 | [2] |

| 4-Ethyl-piperazine Derivative | Lanraplenib Analog | pKa | 8.0 | 6.4 | -1.6 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of oxetane-containing compounds.

Synthesis of Oxetane Building Blocks

Protocol 1: Williamson Ether Synthesis of 3-Substituted Oxetanes

This protocol describes the intramolecular cyclization of a 1,3-halohydrin to form the oxetane ring.

-

Materials: 3-bromo-2,2-bis(bromomethyl)propan-1-ol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (MgSO₄), Silica gel.

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents).

-

Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

-

Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask.

-

Add the solution of the starting material dropwise to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel, add water and extract with CH₂Cl₂ (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure oxetane product.

-

Protocol 2: Synthesis of Oxetane-3-carboxylic Acid

This protocol describes the oxidation of a 3-hydroxymethyl-oxetane to the corresponding carboxylic acid.[13][14]

-

Materials: 3-Ethyl-3-hydroxymethyl-oxetane, Sodium hydroxide (NaOH), Palladium on carbon (5% Pd/C), Oxygen gas, Hydrochloric acid (HCl), Diethyl ether.

-

Procedure:

-

In a reaction vessel equipped with a gas inlet and stirrer, dissolve 3-ethyl-3-hydroxymethyl-oxetane (1.0 equivalent) in an aqueous solution of NaOH (1.1 equivalents).

-

Add 5% Pd/C catalyst (e.g., 5 mol %).

-

Heat the mixture to 40-100 °C and bubble oxygen gas through the reaction mixture with vigorous stirring. Monitor the uptake of oxygen.

-

After the reaction is complete (cessation of oxygen uptake), cool the mixture and filter to remove the catalyst.

-

Acidify the aqueous solution to pH 2-3 with dilute HCl.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the oxetane-3-carboxylic acid.

-

Characterization of Oxetane-Containing Compounds

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the oxetane ring typically appear in the range of 4.0-5.0 ppm as multiplets. The chemical shifts are influenced by the substitution pattern.

-

¹³C NMR: The carbons of the oxetane ring typically resonate in the range of 60-80 ppm. The carbon alpha to the oxygen is the most downfield.

-

-

Infrared (IR) Spectroscopy: The characteristic C-O-C stretching vibration of the oxetane ring is typically observed in the region of 950-1000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) is observed, and fragmentation patterns can provide structural information. Cleavage of the oxetane ring is a common fragmentation pathway.

In Vitro ADME Assays

Protocol 3: Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

-

Materials: Test compound stock solution (e.g., 10 mM in DMSO), Human liver microsomes (pooled), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), Phosphate buffer (pH 7.4), Acetonitrile with internal standard, 96-well plates.

-

Procedure:

-

Prepare a working solution of the test compound in phosphate buffer.

-

In a 96-well plate, add the HLM suspension to the phosphate buffer.

-

Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Protocol 4: Caco-2 Permeability Assay

This assay evaluates the potential for intestinal absorption of a compound.

-

Materials: Caco-2 cells, Transwell inserts, Hank's Balanced Salt Solution (HBSS), Test compound, Lucifer yellow (for monolayer integrity check), 24-well plates.

-

Procedure:

-

Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to form a confluent monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

-

Incubate at 37 °C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

Analyze the concentration of the test compound in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

-

Mandatory Visualization

Signaling Pathways

Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of inhibition by Fenebrutinib.

Caption: The canonical function of EZH2 within the PRC2 complex and its inhibition by Mevrometostat.

Experimental Workflows

Caption: A typical lead optimization workflow incorporating oxetane bioisosteres.

Caption: An in vitro ADME profiling workflow for oxetane-containing drug candidates.

Conclusion

The strategic incorporation of oxetanes has proven to be a highly effective approach in modern drug discovery for overcoming common ADME liabilities and fine-tuning the properties of lead compounds. As a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane moiety offers a unique combination of polarity, metabolic stability, and three-dimensionality. The quantitative data presented herein demonstrates the significant and predictable impact of oxetanes on solubility, lipophilicity, and basicity. The detailed experimental protocols provide a practical guide for the synthesis, characterization, and evaluation of oxetane-containing molecules. With an increasing number of oxetane-containing drugs advancing through clinical trials, the utility of this versatile functional group is firmly established, and its continued application is expected to contribute to the development of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. benchchem.com [benchchem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxetanes - Enamine [enamine.net]

- 13. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 14. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-phenyloxetane-3-carboxylic acid (C10H10O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phenyloxetane-3-carboxylic acid, with the molecular formula C10H10O3, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the oxetane motif, a four-membered ether ring, into molecular scaffolds has been shown to confer advantageous physicochemical properties, including improved solubility and metabolic stability. This technical guide provides a comprehensive overview of 3-phenyloxetane-3-carboxylic acid, including its chemical properties, potential synthetic routes, and its relevance in the context of therapeutic development, particularly as a building block for Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visualizations of key pathways and workflows to support further research and development efforts.

Chemical and Physical Properties

While specific experimental data for 3-phenyloxetane-3-carboxylic acid is not widely available in public literature, its properties can be predicted based on its structure and the known characteristics of similar compounds. The data presented below is a combination of information from chemical suppliers and predicted values based on spectroscopic principles.

| Property | Value | Source |

| Molecular Formula | C10H10O3 | [Vendor Data] |

| Molecular Weight | 178.18 g/mol | [Vendor Data] |

| CAS Number | 114012-42-9 | [Vendor Data] |

| Appearance | Predicted: White to off-white solid | [Prediction] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, DMSO | [Prediction] |

| Predicted ¹H NMR | Phenyl protons (multiplet, ~7.4 ppm), Oxetane CH2 (multiplets, ~4.5-5.0 ppm), Carboxylic acid OH (broad singlet, >10 ppm) | [Prediction] |

| Predicted ¹³C NMR | Carbonyl carbon (~175 ppm), Phenyl carbons (125-140 ppm), Quaternary oxetane carbon (~80 ppm), Oxetane CH2 carbons (~75 ppm) | [Prediction] |

| Predicted IR (cm⁻¹) | ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1200-1000 (C-O stretch) | [Prediction] |

Synthesis of 3-phenyloxetane-3-carboxylic acid

Experimental Protocol: Synthesis of 3-phenyloxetane-3-carboxylic acid

Step 1: Synthesis of 3-phenyl-3-hydroxymethyloxetane (Intermediate)

This intermediate can be synthesized via the reaction of a suitable Grignard reagent with an appropriate epoxide, followed by intramolecular cyclization, or through other established methods for the synthesis of 3-substituted oxetanes.

Step 2: Oxidation of 3-phenyl-3-hydroxymethyloxetane to 3-phenyloxetane-3-carboxylic acid

-

Materials:

-

3-phenyl-3-hydroxymethyloxetane

-

Palladium on carbon (Pd/C, 5%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Oxygen gas (or air)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-phenyl-3-hydroxymethyloxetane in an aqueous solution of sodium hydroxide (e.g., 1 M).

-

Add a catalytic amount of 5% Pd/C to the solution.

-

Heat the reaction mixture to a temperature between 50-80°C.

-

Bubble a stream of oxygen gas (or air) through the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

-

Carefully acidify the filtrate to a pH of approximately 2-3 with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-phenyloxetane-3-carboxylic acid.

-

The crude product may be further purified by recrystallization or column chromatography.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Context and Activity

The oxetane moiety is increasingly utilized in drug design as a bioisosteric replacement for other functional groups to enhance a molecule's pharmacological properties. Derivatives of 3-phenyloxetane have been investigated as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R by an agonist, such as a derivative of 3-phenyloxetane-3-carboxylic acid, initiates a signaling cascade that leads to glucose-dependent insulin secretion from pancreatic β-cells.

Experimental Protocol: cAMP Accumulation Assay for GLP-1R Agonist Activity

This assay is a common method to determine the potency of a compound as a GLP-1R agonist by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

-

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (or other suitable cell line).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).

-

3-phenyloxetane-3-carboxylic acid (or its derivatives) as the test compound.

-

A known GLP-1R agonist as a positive control (e.g., GLP-1 (7-36) amide).

-

A cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

Multi-well assay plates (e.g., 96- or 384-well).

-

-

Procedure:

-

Cell Culture and Seeding:

-

Culture the GLP-1R expressing cells according to standard protocols.

-

Seed the cells into the multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compounds in the stimulation buffer to create a range of concentrations for the dose-response curve.

-

-

Cell Stimulation:

-

Remove the culture medium from the cells and wash with PBS.

-

Add the stimulation buffer containing the various concentrations of the test compound or controls to the wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol provided with the cAMP assay kit.

-

Perform the cAMP detection assay as per the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a standard curve for cAMP concentration.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) value for the test compound.

-

-

Conclusion

3-phenyloxetane-3-carboxylic acid is a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of therapeutics for metabolic diseases. The unique properties conferred by the oxetane ring make it an attractive scaffold for medicinal chemists. This guide provides a foundational understanding of its synthesis, predicted properties, and biological context, offering detailed protocols to facilitate further research. The continued exploration of 3-phenyloxetane-3-carboxylic acid and its derivatives holds significant promise for the discovery of new and improved therapeutic agents.

The Three-Dimensional Shape of Oxetane Derivatives: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique combination of properties, including its small size, polarity, and well-defined three-dimensional (3D) shape, makes it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the 3D shape of oxetane derivatives, focusing on their conformational analysis, the experimental and computational methods used to elucidate their structures, and the implications of their geometry in drug design. The strategic incorporation of the oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal functional groups.[1][2]

The oxetane ring is often employed as a bioisostere for gem-dimethyl and carbonyl groups.[1][3] As a replacement for a gem-dimethyl group, the oxetane introduces polarity and can block metabolically labile positions without a significant increase in steric bulk. When substituting a carbonyl group, the oxetane can enhance metabolic stability while maintaining key hydrogen bonding interactions. The rigid and puckered nature of the oxetane ring can also act as a "conformational lock," restricting the flexibility of a molecule and presenting a more defined orientation for interaction with biological targets.[1]

Conformational Analysis of the Oxetane Ring

The four-membered ring of oxetane is not planar. It adopts a puckered conformation to relieve ring strain, which is a balance between angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions between adjacent C-H bonds).

Puckering of the Oxetane Ring

Unsubstituted oxetane in the gas phase is nearly planar, but in the solid state, it exhibits a distinct puckering.[1] The degree of this puckering is influenced by the nature and position of substituents on the ring. The introduction of substituents, particularly at the 3-position, can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation.[1] The puckering of a four-membered ring can be described by a puckering amplitude (q) and a phase angle (φ), which define the extent and nature of the deviation from planarity.

Caption: Puckering of the Oxetane Ring.

Quantitative Structural Data

The precise three-dimensional structure of oxetane derivatives is determined by a combination of bond lengths, bond angles, and torsion angles. These parameters can be accurately measured using X-ray crystallography for solid-state structures and inferred from NMR spectroscopy and computational modeling for solution-state conformations.

| Parameter | Unsubstituted Oxetane (Solid State, 90 K)[1] | 3,3-Disubstituted Oxetane (Averaged) | 2,2-Dimethyl-3-phenyl-oxetane (Calculated) |

| Puckering Angle (°) | 10.7 | ~15-20 | Varies with conformer |

| C-O Bond Length (Å) | 1.46 | 1.45 | ~1.44-1.46 |

| C-C Bond Length (Å) | 1.53 | 1.54 | ~1.53-1.55 |

| C-O-C Bond Angle (°) | 90.2 | ~91 | ~90-92 |

| C-C-O Bond Angle (°) | 92.0 | ~90 | ~89-91 |

| C-C-C Bond Angle (°) | 84.8 | ~88 | ~87-89 |

Table 1: Selected Geometric Parameters of Oxetane Derivatives.

Experimental Protocols for 3D Shape Determination

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise 3D structure of molecules in the solid state, providing accurate measurements of bond lengths, bond angles, and the puckering of the oxetane ring.

Methodology:

-

Crystal Growth: High-quality single crystals of the oxetane derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to best fit the experimental data.

Caption: X-ray Crystallography Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the 3D structure and conformational dynamics of molecules in solution. For oxetane derivatives, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly informative.

Methodology:

-

Sample Preparation: The oxetane derivative is dissolved in a suitable deuterated solvent.

-

1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.

-

2D NMR Spectra (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

Structure Calculation: The distance restraints from NOESY/ROESY, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate a family of 3D structures consistent with the NMR data.

Computational Chemistry Methods

Computational modeling, particularly Density Functional Theory (DFT), is an essential tool for investigating the conformational landscape of oxetane derivatives. It allows for the calculation of the relative energies of different puckered conformations and the energy barriers for interconversion.

Methodology:

-

Initial Structure Generation: A 3D model of the oxetane derivative is built.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can involve rotating rotatable bonds and varying the puckering of the oxetane ring.

-

Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G*) to find the local energy minimum. The relative energies of the conformers are then calculated.

-

Transition State Search: To understand the dynamics of ring puckering, transition state structures connecting different conformers can be located, and the energy barriers for interconversion can be calculated.

Caption: DFT Computational Workflow.

Implications in Drug Design and Development